molecular formula C14H14ClN3O4 B10889004 2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B10889004
M. Wt: 323.73 g/mol
InChI Key: ZETKELMUYIDBQY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N~1~-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide is a synthetic organic compound It features a chlorophenoxy group and a pyrimidinyl acetamide moiety, which are common in various pharmaceutical and agrochemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N~1~-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Coupling with Pyrimidinyl Acetamide: The chlorophenoxy intermediate is then coupled with 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl acetamide under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chlorophenoxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinyl moiety.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N~1~-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features.

    N-(4-chlorophenyl)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea: Another compound with a pyrimidinyl moiety.

Uniqueness

2-(4-chlorophenoxy)-N~1~-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide is unique due to the combination of the chlorophenoxy and pyrimidinyl acetamide groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide

InChI

InChI=1S/C14H14ClN3O4/c1-17-11(7-13(20)18(2)14(17)21)16-12(19)8-22-10-5-3-9(15)4-6-10/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

ZETKELMUYIDBQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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